molecular formula C13H8ClN3O B2741768 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole CAS No. 56352-94-4

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No.: B2741768
CAS No.: 56352-94-4
M. Wt: 257.68
InChI Key: JAHJWDNCTSUVSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure comprising a 1,3,4-oxadiazole ring fused with a pyridine and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods leverage advanced technologies to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.

Scientific Research Applications

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often used in the design of new pharmaceuticals.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-(4-Methylphenyl)-5-pyridin-3-yl-1,3,4-oxadiazole: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.

    2-(4-Nitrophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJWDNCTSUVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324086
Record name 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56352-94-4
Record name 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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